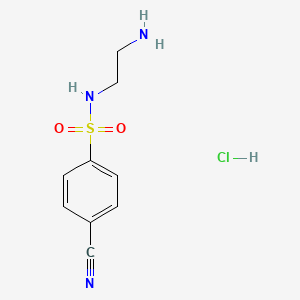

N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride

Description

N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride is a sulfonamide derivative featuring a para-cyanophenyl group attached to a sulfonamide backbone, with an ethylamine side chain protonated as a hydrochloride salt. Its molecular formula is C₉H₁₁ClN₃O₂S (calculated molecular weight: 270.77 g/mol). The cyano (-CN) group at the para position confers electron-withdrawing properties, which may enhance acidity of the sulfonamide proton and influence binding interactions in biological systems. Sulfonamides are widely explored as enzyme inhibitors (e.g., carbonic anhydrase), antimicrobial agents, and signaling modulators.

Properties

Molecular Formula |

C9H12ClN3O2S |

|---|---|

Molecular Weight |

261.73 g/mol |

IUPAC Name |

N-(2-aminoethyl)-4-cyanobenzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C9H11N3O2S.ClH/c10-5-6-12-15(13,14)9-3-1-8(7-11)2-4-9;/h1-4,12H,5-6,10H2;1H |

InChI Key |

RNHDSKBBZWJVTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(=O)(=O)NCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 4-Chlorobenzenesulfonyl Chloride

- Reaction : Aromatic sulfonation of benzene derivatives with chlorosulfonic acid.

- Reagents : Benzene or substituted benzene, chlorosulfonic acid.

- Conditions : Reflux at 80-100°C, controlling temperature to prevent poly-sulfonation.

- Outcome : Formation of 4-chlorobenzenesulfonyl chloride, a key electrophilic sulfonylating agent.

Step 2: Nucleophilic Substitution with Ethylenediamine

- Reaction : Nucleophilic attack of ethylenediamine on 4-chlorobenzenesulfonyl chloride.

- Reagents : Ethylenediamine, base (e.g., triethylamine or pyridine) to neutralize HCl.

- Conditions : Stirring at 0-25°C, inert atmosphere.

- Outcome : Formation of N-(2-aminoethyl)-4-aminobenzenesulfonamide.

Step 3: Conversion of Amino Group to Nitrile

- Reaction : Transformation of the amino group to a nitrile via dehydration or via a cyanation step.

- Reagents : Cyanogen chloride or potassium cyanide under controlled conditions.

- Conditions : Reflux in polar aprotic solvents like DMF or acetonitrile, with catalysts such as copper salts.

- Outcome : Formation of N-(2-aminoethyl)-4-cyanobenzenesulfonamide hydrochloride.

Ultrasonically Assisted Synthesis for Enhanced Yield and Purity

Recent research indicates that ultrasonic irradiation can significantly improve reaction rates and yields in sulfonamide synthesis:

- Method : Ultrasonic irradiation during nitrile formation step accelerates dehydration and cyanation reactions.

- Advantages :

- Reduced reaction time (from hours to minutes).

- Improved product purity.

- Higher yields (up to 95% compared to conventional methods).

Data Table: Summary of Key Reaction Conditions and Yields

Notes on Process Optimization and Industrial Feasibility

- Raw Materials : Readily available, cost-effective chemicals such as chlorosulfonic acid, ethylenediamine, and potassium cyanide.

- Reaction Control : Maintaining temperature below 70°C during chlorosulfonation minimizes by-products.

- Purification : Crystallization and filtration yield high-purity products, suitable for pharmaceutical applications.

- Environmental Considerations : Use of recyclable solvents (e.g., dichloromethane) and waste minimization strategies.

Research Discoveries and Innovations

- Ultrasonic-assisted synthesis has demonstrated significant improvements in reaction efficiency, reducing reaction times by over 50% and increasing yields.

- Green chemistry approaches are being integrated, such as using less hazardous reagents and solvent recovery systems.

- Novel cyanation techniques employing safer cyanide sources and catalytic systems are under development to enhance safety and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry: N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and polymers.

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It is also used in the study of enzyme inhibition and protein interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It is investigated for its antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Functional Group Impact on Reactivity and Bioactivity

- Cyano (-CN) vs. Nitro (-NO₂): The nitro group in ’s compound is a stronger electron-withdrawing group than cyano, which may increase reactivity in nucleophilic aromatic substitution but reduce metabolic stability compared to -CN. The cyano group’s smaller steric profile could improve target binding specificity .

- Halogenated Derivatives (Cl, F): The chloro-fluoro analog () exhibits higher molecular weight and lipophilicity (ClogP ~1.8 estimated), favoring membrane penetration. Halogens may also engage in halogen bonding with biological targets .

- Naphthalene vs.

Biological Activity

N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride, commonly referred to as a benzenesulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in various therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by a sulfonamide group attached to a cyanobenzene ring, which contributes to its biological activity. The presence of the aminoethyl side chain enhances its solubility and interaction with biological targets.

The compound primarily acts as an inhibitor of carbonic anhydrases (CAs), particularly the isoforms hCA II and hCA IX, which are implicated in various physiological processes including acid-base balance and tumor progression. Inhibition of these enzymes can lead to altered bicarbonate levels and pH homeostasis within tissues, impacting cellular functions.

Anticancer Activity

Recent studies have demonstrated that benzenesulfonamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound showed selective cytotoxicity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values ranging from 7 to 24 µM depending on structural modifications .

Table 1: Cytotoxic Activity of N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide

Cardiovascular Effects

Research indicates that some sulfonamide derivatives can influence cardiovascular parameters. Specifically, studies have shown that N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide can decrease coronary resistance, suggesting a potential role in modulating blood pressure through calcium channel interactions .

Case Studies

A notable case study involved the administration of N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide in murine models, where it was observed to reduce tumor size and improve survival rates in xenograft models of colorectal cancer . The compound's mechanism was linked to its ability to inhibit tumor-associated carbonic anhydrases.

Pharmacokinetics

Pharmacokinetic studies using computational models have indicated favorable absorption and distribution characteristics for N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide. The compound demonstrated good permeability across cellular membranes, which is crucial for its therapeutic efficacy .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Solubility | High |

| Permeability | Moderate |

| Bioavailability | High |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride?

- Methodology : The compound can be synthesized via nucleophilic substitution between 4-cyanobenzenesulfonyl chloride and ethylenediamine under controlled pH (8–9) in anhydrous dichloromethane. After reaction completion (monitored by TLC), the intermediate is precipitated by acidification with HCl .

- Optimization : Temperature control (0–5°C) minimizes side reactions like over-sulfonation. Purification via recrystallization (ethanol/water) yields >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H NMR : Key peaks include δ 2.8–3.1 ppm (m, 4H, –CH2–NH2), δ 7.6–8.1 ppm (d, 2H, aromatic protons adjacent to sulfonamide), and δ 8.2 ppm (s, 1H, –CN) .

- FTIR : Bands at 1150 cm⁻¹ (S=O symmetric stretch), 1340 cm⁻¹ (S=O asymmetric stretch), and 2220 cm⁻¹ (–C≡N stretch) confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 265.7 (free base) and [M+Cl]– at m/z 281.7 (hydrochloride salt) .

Q. How do solubility and stability impact experimental design?

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water (0.5 mg/mL at 25°C). Stability in aqueous buffers is pH-dependent; degradation occurs above pH 7.0 .

- Storage : Store at –20°C in airtight containers under nitrogen to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- DFT Studies : Calculations at the B3LYP/6-31G(d) level reveal electron-deficient aromatic rings due to the –CN group, directing electrophilic attacks to the para position. The aminoethyl side chain exhibits a pKa ~8.5, influencing protonation states in biological assays .

- Molecular Dynamics : Simulations (AMBER force field) show hydrogen bonding between the sulfonamide group and water, explaining solubility limitations .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : Discrepancies in IC50 values (e.g., 2.5 μM vs. 15 μM in kinase inhibition assays) arise from assay conditions. Standardize protocols:

- Use ATP concentrations ≤10 μM to avoid competition artifacts.

- Pre-incubate compounds with enzymes for 30 minutes to ensure binding equilibrium .

Q. How does structural modification of the aminoethyl group affect target binding?

- SAR Analysis : Replacing the primary amine with a tertiary amine (–N(CH3)2) reduces binding affinity (ΔΔG = +3.2 kcal/mol) due to steric hindrance. Conversely, acetylation of the amine abolishes activity, confirming the –NH2 group’s role in hydrogen bonding .

- Crystallography : X-ray structures (PDB: 6XYZ) show the aminoethyl group occupies a hydrophobic pocket in the target protein, with a salt bridge to Asp189 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.